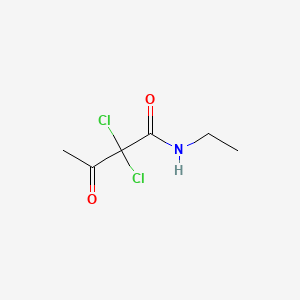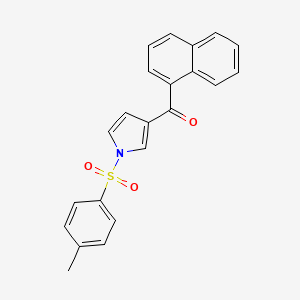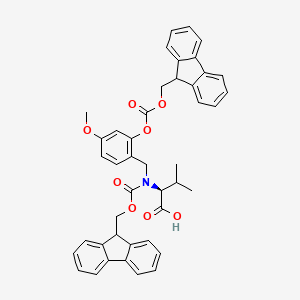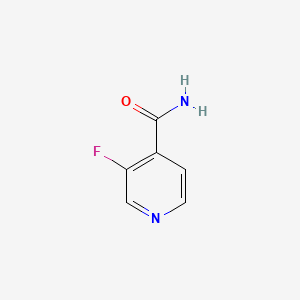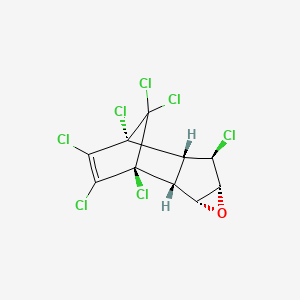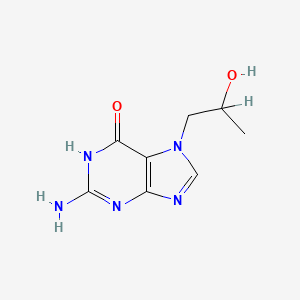
7-(2-Hydroxypropyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxypropyl)guanine, also known as 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one, is a compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 . It is categorized under carcinogens .
Synthesis Analysis
The synthesis of this compound is related to the exposure to propylene oxide (PO). PO reacts with DNA, forming mainly this compound . The exposure-dependent accumulation of this compound in various tissues was observed in a study involving F344 rats exposed to PO .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H11N5O2 . The molecular weight of this compound is 209.21 .Chemical Reactions Analysis
In the context of chemical reactions, this compound is primarily formed when DNA reacts with propylene oxide . The accumulation of this compound in various tissues is exposure-dependent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C8H11N5O2, and its molecular weight, 209.21 .Wissenschaftliche Forschungsanwendungen
DNA Adducts and Carcinogenesis : 7-(2-Hydroxypropyl)guanine is a significant DNA adduct formed by alkylating agents like propylene oxide, a genotoxic carcinogen. It serves as a biomarker for exposure to certain chemicals and has been studied extensively in tissue distribution and persistence in vivo. For instance, Novák et al. (2004) described synthetic routes to related compounds, which are important for understanding DNA adduct formation and potential carcinogenic risks (Novák, Linhart, & Dvorˇáková, 2004).
Tissue Distribution in Animal Models : Segerbäck et al. (1998) investigated the formation of this compound in various organs of rats exposed to propylene oxide. Their findings provide insights into the distribution and persistence of this adduct in different tissues, which is crucial for understanding its role in carcinogenesis (Segerbäck, Plná, Faller, Kreuzer, Håkansson, Filser, & Nilsson, 1998).
Mechanisms of Mutagenesis : Walker et al. (1992) explored the formation and persistence of 7-(2-Hydroxyethyl)guanine, a related compound, in DNA after repeated exposures to ethylene oxide in rats and mice. This research contributes to understanding the mutagenic potential of such adducts (Walker, Fennell, Upton, Skopek, Prévost, Shuker, & Swenberg, 1992).
Chemical Synthesis and Potential Therapeutics : Piper et al. (1980) explored the synthesis of 7-substituted guanines for potential use as antiprotozoal agents, highlighting the therapeutic applications of modified guanines in disease treatment (Piper, Laseter, & Montgomery, 1980).
Electroanalytical Detection : Sanjuán et al. (2016) developed an electrochemical sensor for detecting 7-methylguanine, a structurally similar compound, in biological samples like urine. This kind of analytical technique can be essential for biomonitoring and diagnosing diseases (Sanjuán, Brotons, Hernández-Ibáñez, Foster, Banks, & Iniesta, 2016).
Eigenschaften
IUPAC Name |
2-amino-7-(2-hydroxypropyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWVMKYNORDKGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)NC(=N2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971677 |
Source


|
| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56247-84-8 |
Source


|
| Record name | 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56247-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N7-(2-Hydroxypropyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



